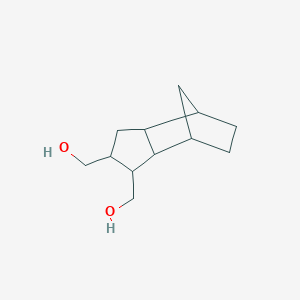
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid
Übersicht
Beschreibung
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid, also known as Fmoc-pip, is a chemical compound that is widely used in scientific research. This compound is particularly useful in the field of biochemistry and is used for the synthesis of peptides and proteins. Fmoc-pip is a derivative of piperazine and is known for its stability and ease of use.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The study by Patel, Agravat, and Shaikh (2011) delves into the synthesis of new pyridine derivatives through the reaction of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the formation of various amide derivatives. These derivatives were evaluated for their antimicrobial activity, showcasing variable and modest efficacy against investigated bacterial and fungal strains. The research signifies the potential of such chemical compounds in contributing to the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Organic Crystal Engineering
Ntirampebura et al. (2008) explored the crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid. The study focused on understanding the supramolecular organization in crystals, which has implications for the development of materials with specific optical properties. This research contributes to the field of organic crystal engineering by providing insights into the interactions that govern crystal formation and stability (Ntirampebura et al., 2008).
Development of Radiotracers
Lang et al. (1999) synthesized fluorine-18-labeled derivatives as potential PET radiotracers for imaging serotonin receptors. This work underscores the importance of chemical modifications to improve the pharmacokinetic properties of compounds used in medical imaging, enhancing their utility in diagnosing and studying various neurological conditions (Lang et al., 1999).
Enzyme Inhibition and Anticancer Potential
Gul et al. (2019) focused on the synthesis of new Mannich bases with piperazines, evaluating their potential as anticancer agents and carbonic anhydrase inhibitors. The study highlights the therapeutic potential of such compounds in cancer treatment and as enzyme inhibitors, offering a new avenue for drug development (Gul et al., 2019).
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXKKKUNIBLRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid](/img/structure/B1612208.png)










